Cas no 800395-58-8 (1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-)

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-, is a fluorinated naphthalenone derivative with a partially hydrogenated ring structure. The presence of a fluorine atom at the 7-position and a methyl group at the 5-position enhances its reactivity and potential utility in synthetic chemistry. This compound is of interest due to its structural features, which may facilitate its use as an intermediate in pharmaceuticals, agrochemicals, or material science applications. The fluorine substitution can improve metabolic stability and binding affinity in bioactive molecules, while the dihydro-naphthalenone core offers versatility for further functionalization. Its well-defined molecular structure ensures consistency in research and industrial applications.
1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- structure
800395-58-8 structure
商品名:1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-
CAS番号:800395-58-8
MF:C11H11FO
メガワット:178.202846765518
MDL:MFCD18208517
CID:4192653
PubChem ID:12130145

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 化学的及び物理的性質

名前と識別子

    • 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-
    • 7-FLUORO-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
    • Y12647
    • 800395-58-8
    • 5-Methyl-7-fluorotetralin-1-one
    • 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
    • SCHEMBL11460490
    • MDL: MFCD18208517
    • インチ: 1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3
    • InChIKey: UPPQBXSFXYIUEO-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2=C(C(C)=CC(F)=C2)CCC1

計算された属性

  • せいみつぶんしりょう: 178.079393132g/mol
  • どういたいしつりょう: 178.079393132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 17.1Ų

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
Y12647-1/G
7-FLUORO-5-METHYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
800395-58-8 95%
1g
$995 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742899-1g
7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2h)-one
800395-58-8 98%
1g
¥8963.00 2024-07-28
AstaTech
Y12647-0.25/G
7-FLUORO-5-METHYL-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
800395-58-8 95%
0.25g
$398 2023-09-19
Ambeed
A810900-1g
7-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
800395-58-8 95%
1g
$985.0 2023-01-27

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl- 関連文献

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-に関する追加情報

Compound CAS No. 800395-58-8: 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-

The compound with CAS No. 800395-58-8, commonly referred to as 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl, is a structurally unique organic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the naphthalenone family, which is characterized by a naphthalene ring system with a ketone group. The presence of fluorine and methyl substituents introduces interesting electronic and steric properties, making it a valuable molecule for both theoretical and applied research.

1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl is notable for its versatile reactivity and potential applications in drug design. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its ability to act as a scaffold for developing anti-inflammatory agents and antioxidants. The fluorine atom at the 7-position plays a critical role in modulating the electronic environment of the molecule, enhancing its reactivity in certain reactions.

The synthesis of 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl involves a multi-step process that typically begins with the preparation of the naphthalene derivative. One common approach involves Friedel-Crafts acylation followed by selective fluorination and hydrogenation steps to introduce the necessary substituents. The methyl group at the 5-position contributes to the molecule's stability and solubility, making it easier to handle in laboratory settings.

In terms of physical properties, this compound exhibits a melting point of approximately 120°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 260–300 nm, which is indicative of its conjugated π-system. These properties make it suitable for applications in optoelectronics and sensing technologies.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl with unprecedented accuracy. Density functional theory (DFT) calculations have revealed that the fluorine substituent significantly alters the HOMO-LUMO gap, enhancing the molecule's ability to act as an electron acceptor. This property has led to its exploration as a component in organic photovoltaic devices.

Moreover, the dihydro structure at positions 3 and 4 introduces rigidity into the molecule, which can be advantageous in certain catalytic applications. For example, derivatives of this compound have been tested as organocatalysts in asymmetric synthesis reactions. The methyl group at position 5 further enhances the molecule's chiral environment, making it a promising candidate for enantioselective catalysis.

In conclusion, 1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl (CAS No. 800395-58-8) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and reactivity continue to inspire innovative research directions, particularly in drug discovery and optoelectronic materials development.

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Amadis Chemical Company Limited
(CAS:800395-58-8)1(2H)-Naphthalenone, 7-fluoro-3,4-dihydro-5-methyl-
A1052800
清らかである:99%
はかる:1g
価格 ($):886.0